2,6-Heptanedione
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Heptanedione can be achieved through a two-step process starting from diketene and formaldehyde . In the first step, diketene and formaldehyde are reacted to form this compound. Selective ketalization of the latter compound results in the formation of 6,6alkylenedioxyheptan-2-one as the major product . Another method involves the use of ethyl acetate for extraction, followed by washing, concentration under reduced pressure, and purification by silica gel column .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight is 128.169 Da and the monoisotopic mass is 128.083725 Da .Chemical Reactions Analysis
This compound can undergo an intramolecular aldol reaction, which is a type of reaction where the enolate donor and the electrophilic acceptor are contained in the same molecule . This reaction can lead to the formation of a six-membered ring product, 3-methyl-2-cyclohexenone .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 212.5±23.0 °C at 760 mmHg, and a flash point of 76.1±19.6 °C . It has a molar refractivity of 34.5±0.3 cm3, a polar surface area of 34 Å2, and a molar volume of 138.3±3.0 cm3 .Scientific Research Applications
Synthesis of Organic Compounds : 2,6-Heptanedione is utilized in the diastereoselective synthesis of 2,5-dimethylpyrrolidines and 2,6-dimethylpiperidines through reductive amination with hydride reagents, showing variable diastereoselectivity influenced by the ring size and properties of the nitrogen substituent (Boga, Manescalchi, & Savoia, 1994).
Chiral Auxiliaries : Optically pure 2,6-dimethyl-3,5-heptanediol, a chiral auxiliary, can be prepared from this compound using enantiodifferentiating hydrogenation over a modified Raney nickel catalyst (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).
Hydrogenation Studies : Research on the hydrogenation of this compound over platinized carbon has shown its conversion into various compounds like 2,6-dimethyltetrahydropyran and 3-methylcyclohexanol (Shuikin & Vasilevskaya, 1964).
Proton Transfer Kinetics : Studies on the kinetics of proton transfer involving this compound have been conducted to understand its behavior in chemical reactions, highlighting the significance of steric effects in these processes (Bernasconi, Ohlberg, & Stronach, 1991).
Chemical Vapor Deposition Precursors : this compound derivatives are used as ligands in chemical precursors for metal-organic chemical vapor deposition (MOCVD), crucial for materials science and nanotechnology applications (Perrine, Skliar, Willis, & Teplyakov, 2008).
Intermediate in Medicinal Chemistry : It serves as an intermediate in synthesizing medicinally valuable steroids, indicating its role in pharmaceutical research (Bierstedt & von Hayek, 1952).
Transition Metal Catalysis : Compounds derived from this compound, such as palladium and copper complexes, are efficient catalysts for various chemical reactions, including alkoxycarbonylation, aminocarbonylation, and N-arylation of amines, demonstrating its utility in catalytic processes (Nandurkar, Bhanushali, Bhor, & Bhanage, 2007, 2008); (Tambade, Patil, & Bhanage, 2009).
Mechanism of Action
Target of Action
2,6-Heptanedione, also known as Heptane-2,6-dione, is a 1,5-diketone . The primary targets of this compound are molecules that contain two carbonyl functionalities . These targets play a crucial role in the formation of rings through an intramolecular aldol reaction .
Mode of Action
The interaction of this compound with its targets results in an intramolecular aldol reaction . This reaction could yield either a six-membered ring product, 3-methyl-2-cyclohexenone, or a four-membered ring product, (2-methylcyclobutenyl)ethanone . The cyclohexanone product is exclusively formed . This selectivity is due to the reversibility of all steps of the mechanism, which tends to produce the most stable product .
Biochemical Pathways
The intramolecular aldol reaction of this compound affects the biochemical pathways involved in the formation of cyclic enones . The reaction leads to the formation of a six-membered ring product, 3-methyl-2-cyclohexenone . This product is more thermodynamically stable and is therefore preferably formed .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of cyclic enones . The compound’s ability to undergo an intramolecular aldol reaction and form a six-membered ring product demonstrates its potential for creating complex molecular structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be kept away from open flames, hot surfaces, and sources of ignition . It is also recommended to use spark-proof tools and explosion-proof equipment when handling this compound . These precautions help to prevent the ignition of organic vapors that may be released by the compound .
Safety and Hazards
Handling 2,6-Heptanedione requires certain precautions. It is advised to avoid breathing its dust, fume, gas, mist, or vapors. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .
Future Directions
The future directions of 2,6-Heptanedione research could involve further exploration of its conductance properties and its potential use in the fabrication of circuits with atomic scale . Its transformation between enol and keto forms and the resulting change in conductivity make it a promising candidate for molecular devices .
Biochemical Analysis
Biochemical Properties
It is known that 2,6-Heptanedione can undergo intramolecular aldol reactions, which are important in biochemistry for the formation of carbon-carbon bonds
Molecular Mechanism
It is known that this compound can undergo intramolecular aldol reactions, forming a six-membered ring product . This reaction involves the formation of a carbon-carbon bond, which is a key process in many biochemical reactions .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound has a boiling point of 212.5±23.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm3
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models
Properties
IUPAC Name |
heptane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIFYHGFLAPCON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159233 | |
Record name | 2,6-Heptanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,3-Diacetylpropane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029165 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13505-34-5 | |
Record name | 2,6-Heptanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13505-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Heptanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13505-34-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,6-Heptanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptane-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-HEPTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TGX4QZ67H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-Heptanedione?
A1: this compound has a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: While specific spectroscopic data isn't provided in the abstracts, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to characterize this compound. [, , ]
Q3: How does this compound react with amines?
A3: this compound reacts with amines to yield cyclic compounds. While primary amines can lead to cyclohexenic primary amines, [] ammonia specifically results in the formation of 2-oxa-6-azabicyclo[2.2.2]octanes. [, ]
Q4: What is unique about the ozonolysis of this compound?
A4: Gas-phase ozonolysis of this compound surprisingly produces dimethylcyclopentene ozonide, marking an unusual instance of ozonide formation from a diketone. []
Q5: Can this compound be hydrogenated?
A5: Yes, this compound can undergo hydrogenation on platinized carbon, although specific products and conditions are not detailed in the abstracts. []
Q6: Is this compound used in any catalytic reactions?
A6: this compound participates in various reactions as a substrate rather than a catalyst. For example, it acts as a reactant in titanium(IV) chloride-catalyzed photoreactions. [, ]
Q7: How does this compound participate in aldol reactions?
A7: this compound readily undergoes intramolecular aldol condensation to form cyclic compounds. This reaction is influenced by factors such as ring size and substituent effects on diastereoselectivity. [, , , ]
Q8: What role does this compound play in Manganese(III)-mediated reactions?
A8: this compound, along with its derivatives like dimethyl 2,4-diacetyl-1,5-pentanedioate, acts as a reactant in Manganese(III)-mediated cyclization reactions with alkenes. []
Q9: Have computational methods been applied to study this compound?
A9: Yes, density functional theory (DFT), particularly with dispersion corrections (B3LYP-D3(BJ)), has been used to understand the enantioselectivity in cinchona amine-catalyzed aldol reactions of this compound derivatives. []
Q10: How do structural modifications affect the reactivity of this compound?
A10: Substitutions on the 4-position of this compound significantly influence the diastereoselectivity of its intramolecular aldol reactions, impacting the cis/trans ratio of the resulting cyclic products. []
Q11: What is known about the stability of this compound?
A11: While specific stability data is limited within the provided abstracts, fluorinated derivatives of this compound have been synthesized, suggesting potential for enhanced stability under certain conditions. []
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